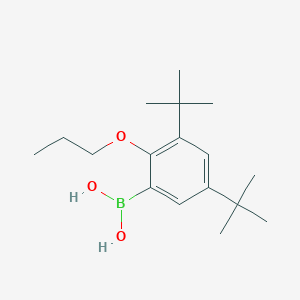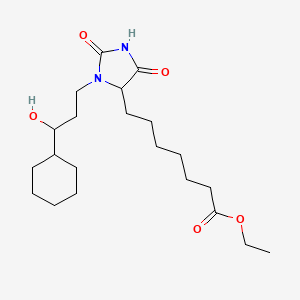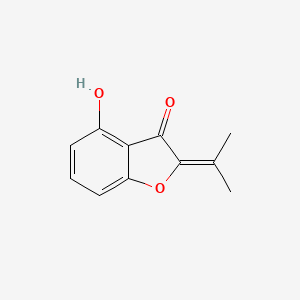
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl groups and a propyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen . The mixture is cooled to -78°C, and a solution of n-butyllithium is added dropwise. After the reaction is complete, the mixture is allowed to warm to room temperature, quenched with water, and extracted with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Similar structure but lacks the propyloxy group.
4-tert-Butylphenylboronic acid: Similar boronic acid functionality but different substitution pattern.
Uniqueness
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is unique due to the presence of both tert-butyl and propyloxy groups, which enhance its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C17H29BO3 |
|---|---|
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C17H29BO3/c1-8-9-21-15-13(17(5,6)7)10-12(16(2,3)4)11-14(15)18(19)20/h10-11,19-20H,8-9H2,1-7H3 |
InChI-Schlüssel |
RPFFNOFLINWRFI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OCCC)C(C)(C)C)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3,4-Dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8678914.png)












